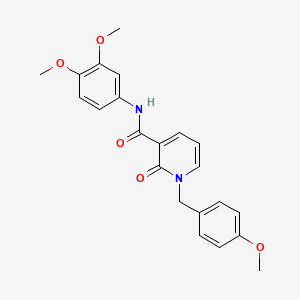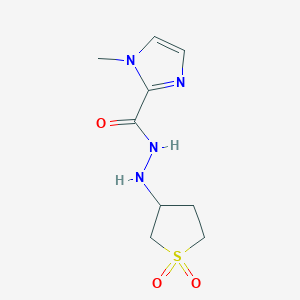
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide
Descripción general
Descripción
- N-(1H-1,3-benzimidazol-2-ylmethyl) : This part of the molecule contains a benzimidazole ring, which is a heterocyclic compound. The benzimidazole moiety has been extensively studied due to its diverse applications and intriguing biological activities .
Synthesis Analysis
-
Formation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
-
Conversion to 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Molecular Structure Analysis
The molecular structure of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy .
Aplicaciones Científicas De Investigación
DNA Interaction and Staining
- The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, strongly binds to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction facilitates its widespread use as a fluorescent DNA stain in cellular and molecular biology, including chromosome and nuclear staining, and flow cytometry applications. Such dyes are crucial for understanding cellular structures and functions, as well as for diagnostic purposes in research and medical labs (Issar & Kakkar, 2013).
Chemical Variability and Complex Formation
- Benzimidazole derivatives, such as the subject of this query, exhibit a fascinating range of chemical properties and have the potential to form complex compounds with significant biological and electrochemical activities. Their variability in chemistry underlines their importance in the development of novel materials and therapeutic agents (Boča, Jameson, & Linert, 2011).
Antitumor and Anticancer Applications
- Benzimidazole anthelmintics, structurally related to the query compound, have shown potential as anticancer agents. Their mechanisms include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and anti-angiogenesis. This underscores the broader potential of benzimidazole derivatives in cancer therapy, extending their use beyond antiparasitic treatments (Son, Lee, & Adunyah, 2020).
Fungicide Mechanism and Biological Impact
- As fungicides and anthelmintic drugs, benzimidazoles like N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide inhibit microtubule assembly by binding to tubulin. This specific interaction provides insights into fungal cell biology and the potential for developing targeted treatments against fungal infections (Davidse, 1986).
Repurposing for Cancer Therapy
- The exploration of benzimidazole anthelmintics as anticancer drugs highlights the versatility of this chemical class. By interfering with key cellular processes, these compounds exhibit potent anticancer activities and suggest a promising avenue for drug repurposing and development in oncology (Nath et al., 2020).
Central Nervous System Potential
- Research into converting benzimidazoles into more potent CNS drugs reveals the therapeutic potential of this class of compounds for treating neurological disorders. Their effects on neurotransmitters and ion channels suggest opportunities for developing novel treatments for CNS diseases (Saganuwan, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-10-5-7-11(8-6-10)21(19,20)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANBXXDNZZURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)
![1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole](/img/structure/B3134206.png)


![2-[(tert-butoxyamino)methylene]-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3134250.png)

![N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(2,6-dichlorobenzyl)hydroxylamine](/img/structure/B3134262.png)

![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)